molecular formula C8H4F3NO3 B13555542 5-(Trifluoroacetyl)pyridine-2-carboxylicacid

5-(Trifluoroacetyl)pyridine-2-carboxylicacid

Cat. No.: B13555542
M. Wt: 219.12 g/mol
InChI Key: XICCISYJPQJNDM-UHFFFAOYSA-N
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Description

5-(Trifluoroacetyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. The compound is characterized by the presence of a trifluoroacetyl group attached to a pyridine ring, which imparts distinct chemical and physical properties. Its molecular formula is C8H4F3NO3, and it has a molecular weight of 219.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoroacetyl)pyridine-2-carboxylic acid typically involves the reaction of 2-pyridinecarboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of 5-(Trifluoroacetyl)pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Trifluoroacetyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom and a trifluoromethyl group, used as an intermediate in various syntheses.

Uniqueness

5-(Trifluoroacetyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct reactivity and binding properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it valuable in the development of specialized compounds for research and industrial applications .

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

5-(2,2,2-trifluoroacetyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h1-3H,(H,14,15)

InChI Key

XICCISYJPQJNDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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